Allo-UDCA - 105227-28-9

Allo-UDCA

Catalog Number: EVT-1477018
CAS Number: 105227-28-9
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Allo-Urso-Dioksycholic Acid is primarily synthesized in the liver from cholesterol through a series of biochemical transformations. It can also be derived from the gut microbiota, which modifies primary bile acids into secondary forms. The enzymatic conversion of primary bile acids like Chenodeoxycholic Acid leads to the formation of Allo-Urso-Dioksycholic Acid, which has been shown to have different physiological effects compared to its parent compounds.

Classification

Allo-Urso-Dioksycholic Acid belongs to the class of bile acids, specifically categorized under secondary bile acids. These compounds are crucial for digestion and absorption of dietary lipids and fat-soluble vitamins. They also play roles in signaling pathways related to metabolism and inflammation.

Synthesis Analysis

Methods

The synthesis of Allo-Urso-Dioksycholic Acid can be achieved through both enzymatic and chemical methods. The enzymatic synthesis often involves the action of gut microbiota that dehydroxylate primary bile acids. Recent studies have highlighted the use of specific bacterial strains that can convert Chenodeoxycholic Acid into Allo-Urso-Dioksycholic Acid via a series of enzymatic reactions.

Technical Details

The chemical synthesis typically involves several steps including hydroxylation and dehydroxylation reactions. For instance, one method involves the selective oxidation of hydroxyl groups on the steroid backbone using oxidizing agents such as sodium hypochlorite in combination with TEMPO (2,2,6,6-tetramethylpiperidinyl) to achieve desired modifications .

Molecular Structure Analysis

Structure

The molecular structure of Allo-Urso-Dioksycholic Acid features a steroid nucleus with specific hydroxyl groups positioned at particular carbons, contributing to its unique properties. The stereochemistry is crucial as it influences the compound's interaction with biological membranes and receptors.

Data

The molecular formula for Allo-Urso-Dioksycholic Acid is C24H40O4, with a molecular weight of approximately 392.57 g/mol. The structure includes multiple hydroxyl groups that enhance its solubility in water compared to other bile acids .

Chemical Reactions Analysis

Reactions

Allo-Urso-Dioksycholic Acid undergoes various chemical reactions including conjugation with amino acids (like glycine or taurine) and transformations mediated by gut microbiota. These reactions are essential for its biological activity and metabolic fate.

Technical Details

The conjugation process typically occurs in the liver where Allo-Urso-Dioksycholic Acid can be conjugated to form more soluble bile salts, facilitating their excretion into bile and subsequent digestion processes .

Mechanism of Action

Process

Allo-Urso-Dioksycholic Acid functions primarily as an emulsifying agent in the digestive system, aiding in the solubilization of dietary fats. It interacts with intestinal receptors influencing lipid absorption and metabolism.

Data

Research indicates that Allo-Urso-Dioksycholic Acid may also exert anti-inflammatory effects by modulating signaling pathways associated with metabolic diseases and liver function . Its mechanism includes activation of specific nuclear receptors that regulate gene expression related to lipid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Allo-Urso-Dioksycholic Acid is a white crystalline solid at room temperature. It has a melting point range typically between 200°C to 210°C depending on purity.

Chemical Properties

The compound displays moderate solubility in water due to its hydroxyl groups but is more soluble in organic solvents such as methanol or ethanol. Its hydrophilicity makes it effective in forming micelles which are crucial for fat emulsification during digestion .

Applications

Scientific Uses

Allo-Urso-Dioksycholic Acid has potential therapeutic applications including:

  • Cholesterol Management: It may help lower cholesterol levels by enhancing bile acid excretion.
  • Liver Health: Research suggests it could protect against liver diseases by modulating inflammation and promoting hepatocyte regeneration.
  • Drug Delivery Systems: Its ability to form micelles makes it a candidate for drug delivery systems targeting lipid-soluble drugs .
Introduction to Bile Acids and Allo-UDCA

Structural Classification of Bile Acids: Primary, Secondary, and Allo-Isoforms

The structural diversity of bile acids arises from enzymatic modifications during hepatic synthesis and subsequent microbial transformations in the gut. Bile acids are systematically classified based on origin and stereochemistry:

  • Primary Bile Acids: Synthesized de novo in hepatocytes via two pathways. The classical (neutral) pathway, catalyzed by CYP7A1 (cholesterol 7α-hydroxylase), produces CA and CDCA, accounting for ~90% of human bile acids. The alternative (acidic) pathway, initiated by CYP27A1 (sterol 27-hydroxylase), contributes the remainder. Both pathways yield bile acids with the 5β-cholane structure (A/B rings in cis orientation) and characteristic hydroxylation patterns (CA: 3α,7α,12α; CDCA: 3α,7α). Before biliary secretion, these primary bile acids are typically amidated (conjugated) with glycine or taurine at the C-24 carboxyl group, enhancing solubility and reducing cytotoxicity [6] [8].

  • Secondary Bile Acids: Generated by the gut microbiota through deconjugation and dehydroxylation of primary bile acids. The bile acid inducible (bai) operon in certain Firmicutes bacteria (e.g., Lachnoclostridium scindens) encodes enzymes for the multi-step 7α-dehydroxylation pathway. This converts CA to DCA (3α,12α-dihydroxy-5β-cholan-24-oic acid) and CDCA to LCA (3α-hydroxy-5β-cholan-24-oic acid). These retain the 5β (A/B-cis) configuration [3] [8].

  • Allo-Bile Acids (Stereoisomers): Characterized by a 5α-cholane structure (A/B rings in trans orientation), resulting in a "flat" rather than "kinked" steroidal nucleus. This class includes Allo-UDCA (3α,7β-dihydroxy-5α-cholan-24-oic acid), allo-deoxycholic acid (allo-DCA; 3α,12α-dihydroxy-5α-cholan-24-oic acid), and allo-lithocholic acid (allo-LCA; 3α-hydroxy-5α-cholan-24-oic acid). Allo-isoforms can originate from two sources:

  • Hepatic Synthesis: The liver produces small quantities of primary allo-bile acids ("flat" stereoisomers) during de novo synthesis, although 5β-reduction by AKR1D1 dominates [3].
  • Microbial Biotransformation: The major source involves microbial enzymes acting on intermediate structures during the 7α-dehydroxylation process or on primary/secondary bile acids. Specifically, during CA metabolism, bacterial enzymes can convert the intermediate 3-oxo-Δ^4^-DCA into 3-oxo-allo-DCA, which is then reduced to allo-DCA. Similarly, allo-LCA forms from 3-oxo-Δ^4^-LCA [3]. Allo-UDCA likely forms via microbial epimerization at C-5 and/or C-7 of CDCA or UDCA precursors.

  • Table 2: Classification of Major Human Bile Acids and Related Isoforms

    ClassificationPrototype Bile AcidsHydroxylation PatternA/B Ring JunctionPrimary Origin
    Primary (5β)Cholic Acid (CA)3α,7α,12αcis (5β, "kinked")Hepatic synthesis (CYP7A1/CYP8B1)
    Chenodeoxycholic Acid (CDCA)3α,7αcis (5β, "kinked")Hepatic synthesis (CYP7A1)
    Secondary (5β)Deoxycholic Acid (DCA)3α,12αcis (5β, "kinked")Microbial 7α-dehydroxylation of CA
    Lithocholic Acid (LCA)cis (5β, "kinked")Microbial 7α-dehydroxylation of CDCA
    Allo-Isoforms (5α)Allo-UDCA3α,7βtrans (5α, "flat")Microbial transformation / Hepatic
    Allo-Deoxycholic Acid (Allo-DCA)3α,12αtrans (5α, "flat")Microbial transformation (BaiP/BaiJ)
    Allo-Lithocholic Acid (Allo-LCA)trans (5α, "flat")Microbial transformation (BaiP/BaiJ)

Biochemical Distinction of Allo-Bile Acids: A/B-Trans Stereochemistry

The fundamental biochemical distinction defining allo-bile acids like Allo-UDCA is the stereochemistry at the carbon-5 position, leading to an A/B-trans ring fusion. This contrasts with the A/B-cis fusion (5β configuration) prevalent in primary and major secondary bile acids. This seemingly minor stereochemical difference has profound consequences:

  • Conformational Shape: The A/B-trans fusion (5α) results in an elongated, relatively planar ("flat") steroidal nucleus. In contrast, the A/B-cis fusion (5β) creates a pronounced bend in the molecule ("kinked") [3] [6]. This difference is readily visualized in molecular models and significantly impacts how these molecules interact with biological structures.
  • Physicochemical Properties: The planar conformation of Allo-UDCA influences its hydrophobicity index, critical micellar concentration (CMC), and solubility compared to its 5β-epimer UDCA. While both share dihydroxy substitution (3α,7β), the 5α configuration alters the spatial orientation of the hydroxyl groups and the overall molecular packing, affecting aggregation behavior and interaction with lipids and membranes [6] [8].
  • Enzymatic Basis of Formation: The microbial conversion of the common 5β-bile acid intermediates to their 5α- (allo) counterparts involves specific reductases. Recent research identified two key enzymes encoded within the gut microbiome, particularly in Firmicutes:
  • BaiP: A bile acid-inducible 3-oxo-Δ^4^-5α-reductase identified in Lachnoclostridium scindens ATCC 35704. It catalyzes the reduction of the Δ^4^ bond in intermediates like 3-oxo-Δ^4^-DCA and 3-oxo-Δ^4^-LCA, specifically yielding the 5α-reduced products 3-oxo-allo-DCA and 3-oxo-allo-LCA, respectively. These are subsequently reduced to allo-DCA and allo-LCA by other enzymes (e.g., BaiA1) [3].
  • BaiJ: Found in L. scindens VPI 12708 and L. hylemonae DSM 15053, this enzyme also functions as a bile acid 3-oxo-Δ^4^-5α-reductase, contributing to the formation of allo-bile acids [3]. Phylogenetic analyses confirm that baiP and baiJ genes are predominantly found within Firmicutes and differ significantly from 5α-reductases in other phyla like Bacteroidetes.
  • Receptor Interactions: The conformational difference directly impacts binding affinity and efficacy towards nuclear and membrane-bound bile acid receptors like the Farnesoid X Receptor (FXR) and the G Protein-Coupled Bile Acid Receptor 1 (GPBAR1 or TGR5). The flat shape of Allo-UDCA may hinder optimal binding within the ligand-binding pockets of receptors evolved to recognize the predominant 5β-bile acids, potentially leading to distinct signaling outcomes. While specific data on Allo-UDCA's receptor activity is less extensive than for UDCA, its structural divergence suggests unique signaling properties [6].
  • Table 3: Key Stereochemical Configurations Defining Bile Acid Classes
    Feature5β-Bile Acids (e.g., CA, CDCA, DCA, LCA, UDCA)5α-Allo-Bile Acids (e.g., Allo-UDCA, Allo-DCA, Allo-LCA)
    A/B Ring Fusioncistrans
    C5 Hydrogen Orientationβ (above ring plane)α (below ring plane)
    Overall ShapeBent ("Kinked")Relatively Straight ("Flat")
    Dominant SourceHost liver synthesis (Primary) & major microbial pathways (Secondary)Minor hepatic synthesis & specific microbial biotransformation (BaiP/BaiJ)
    Representative EnzymesHost: AKR1D1 (5β-reductase); Microbe: BaiCD (5β-reductase in bai pathway)Microbe: BaiP, BaiJ (5α-reductases in Firmicutes)

Evolutionary and Physiological Roles of Bile Acid Diversity

The evolutionary conservation of bile acid synthesis across vertebrates and the remarkable diversification mediated by the gut microbiome, including the generation of allo-isoforms like Allo-UDCA, suggest significant physiological roles beyond mere lipid solubilization. This diversity likely confers adaptive advantages:

  • Microbial Ecosystem Engineering: Bile acids act as potent antimicrobial agents and signaling molecules shaping the gut microbiota composition. Different bile acid species, including allo-isoforms, exhibit varying degrees of toxicity towards different bacterial taxa. For instance, unconjugated, dihydroxy bile acids like DCA and LCA are generally more antimicrobial than their conjugated or trihydroxy counterparts. The unique "flat" structure of allo-bile acids may confer distinct antimicrobial spectra or modulate the overall hydrophobicity of the bile acid pool, influencing which bacterial communities can thrive. Conversely, the presence of specific microbial enzymes like BaiP and BaiJ allows certain Firmicutes to metabolize potentially toxic intermediates (3-oxo-Δ^4^ bile acids) into less toxic end-products (allo-DCA, allo-LCA), providing a survival advantage to those bacteria and contributing to niche specialization within the gut [3] [10].
  • Expanded Signaling Repertoire: The vertebrate body utilizes bile acids as systemic hormones via receptors like FXR (expressed in liver, intestine, kidney, adrenal glands) and TGR5 (widely expressed, including intestine, immune cells, brown adipose tissue, brain). The structural diversity of bile acids, encompassing variations in hydroxylation, conjugation, and stereochemistry (including 5α vs 5β), creates a spectrum of ligands with differing receptor affinities and agonist/antagonist activities. This allows for nuanced regulation of diverse physiological processes by the bile acid pool composition. While the specific signaling roles of Allo-UDCA are less defined than UDCA, its structural distinction suggests potential for unique receptor modulation. The discovery of novel microbially modified bile acids, including various conjugated forms and allo-isoforms, significantly expands this signaling lexicon and its potential impact on host metabolism, immunity, and even neurological function [6] [10].
  • Cholesterol Homeostasis & Detoxification: Bile acid synthesis is the primary pathway for cholesterol elimination. The generation of diverse bile acid structures, including allo-isoforms, increases the solubility and efficiency of cholesterol excretion. Furthermore, converting hydrophobic and cytotoxic primary bile acids (like CDCA) or secondary bile acids (like LCA) into less toxic forms, including via epimerization (e.g., UDCA from CDCA) or potentially via allo-pathways, represents a detoxification mechanism crucial for protecting the liver and intestinal epithelium from bile acid-induced damage [6] [8]. The role of Allo-UDCA itself in detoxification warrants further investigation but is plausible given the known hepatoprotective effects of its 5β-epimer UDCA.
  • Pathophysiological Implications: Alterations in the abundance of specific allo-bile acids are increasingly linked to human disease states, highlighting their physiological relevance:
  • Colorectal Cancer (CRC): Metagenomic analyses reveal an increased abundance of baiP and baiJ genes (encoding the 5α-reductases) in the gut microbiomes of CRC patients compared to healthy individuals [3]. Correspondingly, fecal levels of allo-DCA and allo-LCA are reported to be enriched in CRC patients [3] [10]. While a causal role remains under investigation, these associations suggest allo-bile acids may contribute to or be markers of the dysbiotic and pro-carcinogenic environment in CRC.
  • Longevity and Metabolic Health: Paradoxically, some derivatives of allo-LCA have been associated with health benefits in specific contexts. For example, certain allo-LCA derivatives were reported to be enriched in Japanese centenarians, hinting at potential protective or regulatory roles in aging or metabolic health [3]. Furthermore, novel microbially transformed bile acids, including allo-isoforms, are being evaluated for roles in conditions like fatty liver disease, inflammatory bowel disease (IBD), cystic fibrosis, and type 2 diabetes [10]. Their immunoregulatory, antimicrobial, and receptor-modulating activities make them intriguing candidates for understanding disease mechanisms and developing novel therapeutics.

  • Table 4: Microbial Enzymes Generating Allo-Bile Acids and Potential Physiological Associations

    EnzymeGeneMicrobial Source (Phylum)SubstrateProductPotential Physiological Associations
    3-oxo-Δ^4^-5α-ReductasebaiPFirmicutes (e.g., L. scindens ATCC 35704)3-oxo-Δ^4^-DCA, 3-oxo-Δ^4^-LCA3-oxo-allo-DCA, 3-oxo-allo-LCAIncreased in CRC metagenomes [3]
    3-oxo-Δ^4^-5α-ReductasebaiJFirmicutes (e.g., L. scindens VPI 12708, L. hylemonae)3-oxo-Δ^4^-DCA, 3-oxo-Δ^4^-LCA3-oxo-allo-DCA, 3-oxo-allo-LCAIncreased in CRC metagenomes [3]
    3α-HSD (Allo-specific)baiA1 (putative)Firmicutes3-oxo-allo-DCA, 3-oxo-allo-LCAAllo-DCA, Allo-LCAEnriched allo-LCA derivates in centenarians [3]
    (Putative 5-epimerase/7-epimerase)??CDCA, UDCA, or intermediatesAllo-UDCAUnder investigation; Potential immunomodulation [10]

Properties

CAS Number

105227-28-9

Product Name

Allo-UDCA

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.